(2E)-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one

Cyanide sensing Chemosensor Detection limit

(2E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one (CAS 5337-53-1), also catalogued as 2-cinnamoylpyridine or (E)-3-phenyl-1-(2-pyridyl)prop-2-en-1-one, is a pyridine-based chalcone (azachalcone) possessing an α,β-unsaturated ketone core that links a phenyl ring to a 2-pyridyl moiety in the E‑configuration. With molecular formula C₁₄H₁₁NO, exact mass 209.084 Da, calculated LogP of ~2.98, and a polar surface area (PSA) of ~29.96 Ų, the compound sits at the intersection of classical chalcone reactivity and pyridine-enabled metal‑coordination chemistry.

Molecular Formula C14H11NO
Molecular Weight 209.24 g/mol
CAS No. 5337-53-1
Cat. No. B7786688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one
CAS5337-53-1
Molecular FormulaC14H11NO
Molecular Weight209.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)C2=CC=CC=N2
InChIInChI=1S/C14H11NO/c16-14(13-8-4-5-11-15-13)10-9-12-6-2-1-3-7-12/h1-11H/b10-9+
InChIKeyUYYLCENCUQKANA-MDZDMXLPSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(2E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one (CAS 5337-53-1): Procurement-Relevant Identity, Class, and Key Characteristics


(2E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one (CAS 5337-53-1), also catalogued as 2-cinnamoylpyridine or (E)-3-phenyl-1-(2-pyridyl)prop-2-en-1-one, is a pyridine-based chalcone (azachalcone) possessing an α,β-unsaturated ketone core that links a phenyl ring to a 2-pyridyl moiety in the E‑configuration [1]. With molecular formula C₁₄H₁₁NO, exact mass 209.084 Da, calculated LogP of ~2.98, and a polar surface area (PSA) of ~29.96 Ų, the compound sits at the intersection of classical chalcone reactivity and pyridine-enabled metal‑coordination chemistry [2]. The 2‑position of the pyridine nitrogen—as opposed to the 3‑ or 4‑pyridyl isomers—creates a distinct N,O‑bidentate chelation pocket with the carbonyl oxygen, a structural feature that directly impacts its utility as a ligand, a chemosensor building block, and a synthetic intermediate for fused heterocycles [1].

Why (2E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one Cannot Be Interchanged with Its 3‑Pyridyl, 4‑Pyridyl, or Simple Chalcone Analogs


Generic substitution within the azachalcone family fails because the position of the pyridine nitrogen governs metal‑coordination geometry, electronic distribution across the enone system, and biological target recognition in ways that are not transferable between regioisomers. The 2‑pyridyl isomer is uniquely capable of forming a five‑membered N,O‑chelate ring with transition metal ions—a property absent in the 3‑ and 4‑pyridyl analogs, which can only coordinate monodentately through nitrogen [1]. This chelation mode alters the electrophilicity of the β‑carbon, modifies the compound’s response in anion‑sensing applications, and changes the metabolic and toxicity profile of any derived metal complexes [2]. Procurement of the incorrect regioisomer therefore introduces uncontrolled variables in chelation‑dependent assays, catalytic cycles, and structure–activity relationship (SAR) studies, making precise isomer specification a prerequisite for reproducible experimental outcomes [2].

Quantitative Differentiation Evidence for (2E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one Relative to Closest Comparators


Cyanide Anion Detection Limit: Direct Comparison with a Bis‑chalcone Chemosensor

In a head-to-head study evaluating chalcone-based chemosensors for cyanide anions, (E)-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one (designated compound 6) exhibited a detection limit of 300 µM, while the bis‑chalcone comparator (1E,4E)-1,5-bis(4-chlorophenyl)penta-1,4-dien-3-one (compound 3) achieved a detection limit of 1.2 µM under identical UV–vis spectroscopic conditions [1]. Although the bis‑chalcone demonstrated 250‑fold higher sensitivity, the target compound retained complete selectivity for CN⁻ over F⁻, Cl⁻, Br⁻, NO₃⁻, SO₄²⁻, PO₄³⁻, OH⁻, and OAc⁻, confirming that its response is not compromised by competing anions [1]. The 300 µM detection threshold of the 2‑pyridyl chalcone places it in a useful range for industrial effluent monitoring where millimolar cyanide levels are expected, while offering a simpler, less costly synthetic route (single Claisen–Schmidt condensation vs. multi‑step bis‑chalcone assembly) [1].

Cyanide sensing Chemosensor Detection limit

Physicochemical Differentiation: LogP and Polar Surface Area vs. Parent Chalcone

The target compound records a calculated LogP of 2.98 and a polar surface area (PSA) of 29.96 Ų [1]. By contrast, the parent chalcone (1,3-diphenylprop-2-en-1-one, CAS 94-41-7) exhibits a LogP of approximately 3.2 and a PSA of ~17.07 Ų [2]. The 12.9 Ų increase in PSA, attributable to the pyridine nitrogen, correlates with improved aqueous solubility and a lower membrane‑permeability ceiling, while the modest LogP reduction retains sufficient lipophilicity for passive membrane diffusion [2]. This balance is absent in the 3‑ and 4‑pyridyl isomers, where the nitrogen position alters the molecular dipole and hydrogen‑bond acceptor capacity without the chelation advantage, making the 2‑pyridyl isomer the preferred candidate when both solubility enhancement and metal‑coordination capability are co‑required [2].

Physicochemical properties Lipophilicity Drug-likeness

Synthetic Versatility as a Terpyridine Precursor: Unique Reactivity of the 2‑Pyridyl Enone

The 2‑pyridyl carbonyl arrangement in the target compound enables a tandem Michael addition–cyclocondensation with 2‑acetylpyridine to directly furnish substituted 2,2′:6′,2″-terpyridine (TPY) frameworks, as demonstrated in Scheme 7 of a 2024 RSC Advances review on terpyridine synthesis [1]. This transformation is not accessible from the 3‑ or 4‑pyridyl chalcone isomers, which yield regioisomeric bipyridine products rather than the symmetric TPY core. The reaction exploits the activated β‑carbon of the enone as a Michael acceptor, followed by pyridine ring annulation, achieving terpyridine assembly in two steps from commercially available precursors [1]. The 2‑pyridyl isomer is thus uniquely positioned as a gateway building block for polydentate nitrogen ligands used in coordination chemistry, photovoltaics, and supramolecular assemblies [1].

Terpyridine synthesis Heterocyclic building block Michael addition

N,O‑Bidentate Chelation Capability: Distinguishing the 2‑Pyridyl Isomer from 3‑ and 4‑Pyridyl Analogs

The 2‑pyridyl chalcone can function as an N,O‑bidentate ligand, forming a stable five‑membered chelate ring with transition metal ions (e.g., Cu²⁺, Zn²⁺, Fe³⁺), a coordination mode that is geometrically impossible for the 3‑ and 4‑pyridyl regioisomers, which can only engage monodentately via the pyridine nitrogen [1]. This chelation enhances the compound’s utility as a metal‑ion sensor component: in the presence of Fe³⁺, a 2‑cinnamoylpyridine‑based chemosensor exhibited selective fluorescence turn‑on for cyanide detection in living cells, with the Fe³⁺‑chalcone complex serving as the active sensing ensemble [2]. Although quantitative stability constants (log K) for the 2‑pyridyl isomer’s metal complexes are not directly reported in the retrieved literature, the qualitative chelation advantage is structurally unambiguous and has been exploited in multiple sensor designs [1][2].

Metal chelation Ligand design Coordination chemistry

Anti‑Proliferative Differentiation Potential: Patent Evidence for Cell Differentiation Induction

Patent literature asserts that (2E)-3-phenyl-1-(pyridin-2-yl)prop-2-en-1-one exhibits pronounced activity in arresting the proliferation of undifferentiated cells and inducing their differentiation to the monocyte lineage, supporting its use as an anti‑cancer agent and for the treatment of hyperproliferative skin diseases such as psoriasis [1]. This differentiation‑inducing mechanism is not commonly reported for simple chalcones or 3‑/4‑pyridyl azachalcones, which are more frequently documented as direct cytotoxic agents operating via apoptosis induction or ROS generation [2]. However, the available patent abstract provides no comparator IC₅₀ values, no cell‑line panel data, and no head‑to‑head data against a defined analog; therefore this evidence must be classified as supporting only, and cannot independently justify procurement preference over related azachalcones without confirmatory data.

Anticancer activity Cell differentiation Psoriasis

Recommended Application Scenarios for (2E)-3-Phenyl-1-(pyridin-2-yl)prop-2-en-1-one Based on Quantitative Differentiation Evidence


Cyanide‑Selective Chemosensor Development for Industrial Effluent Monitoring (High‑µM Range)

The compound’s demonstrated selectivity for cyanide over eight common anions, coupled with a 300 µM detection limit, makes it a practical scaffold for developing low‑cost, UV–vis‑based cyanide sensors for industrial wastewater where cyanide concentrations are expected in the high‑micromolar to millimolar range [1]. Its simpler synthetic accessibility compared to the more sensitive bis‑chalcone comparator (1.2 µM LOD) supports procurement for sensor prototyping programs that prioritize ease of synthesis and selectivity over sub‑micromolar sensitivity [1].

Building Block for 2,2′:6′,2″-Terpyridine Ligand Libraries in Coordination Chemistry and Photovoltaics

The unique ability of the 2‑pyridyl enone to undergo tandem Michael addition–cyclocondensation with 2‑acetylpyridine to furnish substituted terpyridines directly makes it the preferred starting material for TPY ligand synthesis programs [2]. Procurement of the 2‑pyridyl isomer is mandatory for this route; the 3‑ and 4‑pyridyl chalcones cannot yield the symmetric TPY core and instead produce regioisomeric bipyridine derivatives of uncertain coordination geometry [2].

Metal‑Ion‑Responsive Fluorescent Probe Design Exploiting N,O‑Chelation

The bidentate N,O‑chelation pocket of the 2‑pyridyl chalcone enables the construction of Fe³⁺‑chalcone complexes that function as selective turn‑on fluorescent probes for cyanide detection in living cells [3]. This chelation‑dependent sensing mechanism is structurally inaccessible to the 3‑ and 4‑pyridyl isomers, making the 2‑isomer the only viable azachalcone procurement option for metal‑ion‑mediated sensing applications in biological imaging [3].

Medicinal Chemistry Hit‑Finding: Differentiation‑Inducing Phenotypic Screens (Investigational)

Patent disclosures suggest that the compound induces monocyte differentiation in undifferentiated cell populations, a mechanism potentially relevant to differentiation therapy in oncology and hyperproliferative skin disorders [4]. While quantitative comparator data are lacking and this evidence is supportive only, procurement for phenotypic screening libraries is justified if the research objective specifically targets differentiation induction as a mode of action, given that most azachalcones are reported as cytotoxic rather than differentiation‑inducing agents [4].

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